![molecular formula C24H20BrN3O3S2 B11109582 2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11109582.png)
2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups, including a benzothiazole ring, a furan ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the furan ring, and the final coupling with the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-({(Z)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE
- **2-{[6-({(Z)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE
Uniqueness
The uniqueness of 2-{[6-({(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H20BrN3O3S2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-[[6-[[5-(4-bromophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C24H20BrN3O3S2/c25-17-3-1-16(2-4-17)21-8-6-19(31-21)14-26-18-5-7-20-22(13-18)33-24(27-20)32-15-23(29)28-9-11-30-12-10-28/h1-8,13-14H,9-12,15H2 |
InChI Key |
QTLZPMOLRVLSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


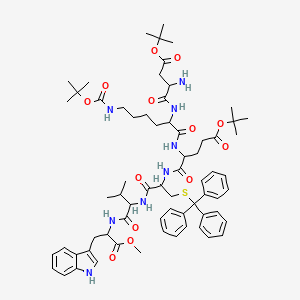
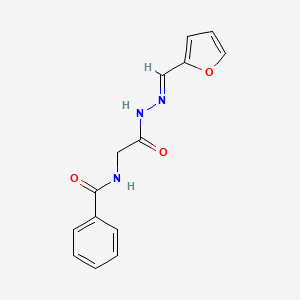
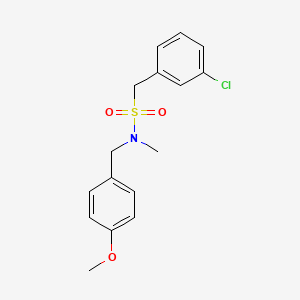
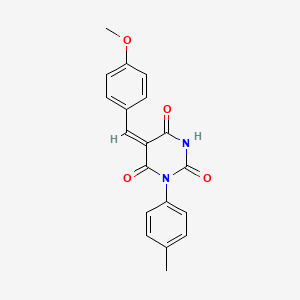
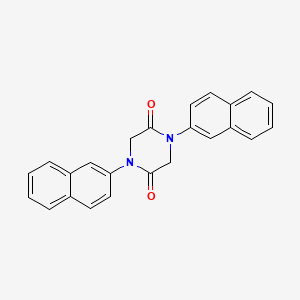
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11109524.png)
![N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11109528.png)
![6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11109534.png)
![N,N'-bis{3-[(3,4-dimethylphenyl)carbonyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11109553.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)
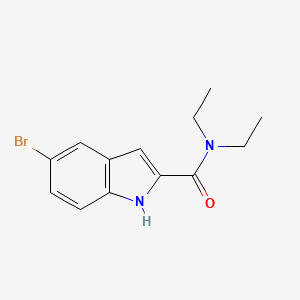
![2-{[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11109568.png)
![1-[2-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11109569.png)
![{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B11109574.png)
